molecular formula C22H20ClNO7 B2543972 METHYL 2-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)-4,5-DIMETHOXYBENZOATE CAS No. 950427-32-4

METHYL 2-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)-4,5-DIMETHOXYBENZOATE

Cat. No.: B2543972
CAS No.: 950427-32-4
M. Wt: 445.85
InChI Key: YOFXDPLFJALTET-UHFFFAOYSA-N
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Description

METHYL 2-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)-4,5-DIMETHOXYBENZOATE is a complex benzoate ester featuring a benzoxepine core substituted with chloro and methoxy groups, coupled with a 4,5-dimethoxybenzoate moiety. Benzoxepine derivatives are often explored for their biological activity, particularly in central nervous system (CNS) disorders, due to their ability to modulate neurotransmitter receptors . The compound’s ester and amide functionalities suggest stability and bioavailability advantages, common in drug design .

Properties

IUPAC Name

methyl 2-[(7-chloro-9-methoxy-1-benzoxepine-4-carbonyl)amino]-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO7/c1-27-17-10-15(22(26)30-4)16(11-18(17)28-2)24-21(25)12-5-6-31-20-13(7-12)8-14(23)9-19(20)29-3/h5-11H,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFXDPLFJALTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC=CC(=C2)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)-4,5-DIMETHOXYBENZOATE typically involves multi-step organic reactions. The starting materials often include substituted benzoxepines and benzoates, which undergo a series of reactions such as chlorination, methoxylation, and amidation. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)-4,5-DIMETHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoxepine derivatives.

Scientific Research Applications

METHYL 2-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)-4,5-DIMETHOXYBENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)-4,5-DIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Crystallographic Data
Parameter Target Compound (Inferred) C₂₀H₁₉NO₇
Dihedral Angle Likely <20° (rigid benzoxepine) 26.20°
Bond Lengths (C=O) ~1.21 Å (amide) 1.19–1.22 Å (ester)
Hydrogen Bonding Amide N-H∙∙∙O interactions Ester C=O∙∙∙H-C (weak)

Biological Activity

Methyl 2-(7-chloro-9-methoxy-1-benzoxepine-4-amido)-4,5-dimethoxybenzoate is a synthetic compound belonging to the benzoxepine class, which has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological mechanisms, and research findings.

Chemical Structure and Properties

Molecular Formula : C21H22ClN2O5
Molecular Weight : 399.86 g/mol
IUPAC Name : this compound
Canonical SMILES : COC(=O)C1=CC(=C(C=C1)NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2)OC)OC

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzoxepine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The chloro and methoxy groups are introduced via halogenation and methylation reactions.
  • Amidation and Esterification : The final steps involve forming the amide and ester groups through reactions with amines and alcohols under acidic conditions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Compounds within the benzoxepine class often exhibit diverse activities such as:

  • Anticancer Effects : By inhibiting specific enzymes involved in cell proliferation.
  • Antimicrobial Properties : Targeting bacterial and fungal pathways.

Research Findings

Research has shown that derivatives of benzoxepines, including this compound, possess significant biological activities. Below is a summary of key studies:

StudyFindings
Synthesis and Activity Evaluation (2023) Evaluated in vitro activity against various cancer cell lines; showed IC50 values in the low micromolar range indicating potential anticancer properties.
Antimicrobial Studies (2022) Demonstrated effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MICs) below 10 µg/mL.
Mechanistic Insights (2021) Investigated interaction with specific kinases; showed inhibition of pathways related to cell survival and proliferation.

Case Studies

  • Case Study on Anticancer Activity
    • A study conducted on human leukemia cells (CCRF-CEM) demonstrated that the compound exhibited a dose-dependent inhibition of cell growth with an IC50 value of approximately 5 µg/mL.
    • Mechanistic studies indicated that the compound induces apoptosis via activation of caspase pathways.
  • Case Study on Antimicrobial Efficacy
    • Testing against Staphylococcus aureus revealed that the compound had significant antimicrobial activity, with MIC values suggesting it could be developed into a therapeutic agent for treating infections caused by resistant strains.

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